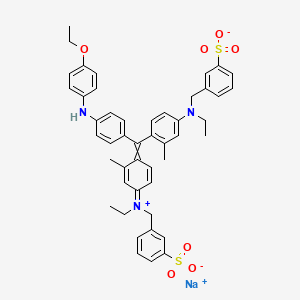

Brilliant Blue G

Beschreibung

Eigenschaften

IUPAC Name |

sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVGQQGBQSJDQV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H48N3NaO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue crystals; [MSDSonline] | |

| Record name | Coomassie Brilliant Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6104-58-1 | |

| Record name | C.I. Acid Blue 90 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen [4-[4-(p-ethoxyanilino)-4'-[ethyl(m-sulphonatobenzyl)amino]-2'-methylbenzhydrylene]-3-methylcyclohexa-2,5-dien-1-ylidene](ethyl)(m-sulphonatobenzyl)ammonium, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRILLIANT BLUE G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1ZRX790SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Brilliant Blue G for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Brilliant Blue G, a widely used triphenylmethane dye in laboratory settings. This document details its physicochemical characteristics, explores its applications in common biochemical assays, and delves into its emerging role as a pharmacological agent. Detailed experimental protocols and visual representations of key mechanisms are provided to support practical laboratory work and advance research and development.

Physicochemical Properties of this compound

This compound, also known by synonyms such as Coomassie this compound-250 and Acid Blue 90, is a synthetic organic dye with a complex molecular structure that underpins its utility in various biochemical applications.[1][2][3] Its key chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| Synonyms | Coomassie this compound-250, Acid Blue 90, CBBG | [1][2][3] |

| CAS Number | 6104-58-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₄₇H₄₈N₃NaO₇S₂ | [3][4][5][6][7][8][9] |

| Molecular Weight | 854.02 g/mol | [4][5][6][7][8] |

| Appearance | Dark violet to dark blue powder | [4] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | 1 mg/mL, 40 mg/mL (with heating) | [4][10][11] |

| Ethanol | 0.5 mg/mL | [3][8] |

| Methanol | Soluble | [10] |

| Dimethylformamide (DMF) | 0.5 mg/mL | [3][8] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [3][8] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [3][8] |

Table 3: Spectrophotometric Properties

| Form (pH) | Color | λmax (nm) | Molar Extinction Coefficient (ε) at pH 7 | Reference(s) |

| Cationic (<0) | Red | 465-470 | - | [11][12][13][14] |

| Neutral (~1) | Green | 620-650 | - | [11][12][13][14] |

| Anionic (>2) | Blue | 595 | 43,000 M⁻¹cm⁻¹ | [12][14] |

Table 4: Ionization Constants

| pKa | Transition | Reference(s) |

| 1.15 | Cationic (Red) to Neutral (Green) | [12][15] |

| 1.82 | Neutral (Green) to Anionic (Blue) | [12][15] |

| 12.4 | Anionic (Blue) to Pink Form | [12][15] |

Mechanism of Action in Laboratory Applications

The utility of this compound in the laboratory stems from its ability to interact with proteins through a combination of electrostatic and hydrophobic forces.[2][16] The sulfonic acid groups on the dye molecule interact ionically with basic amino acid residues such as arginine, lysine, and histidine, while the aromatic rings engage in hydrophobic interactions with non-polar protein regions.[2] This non-covalent binding is reversible, which is advantageous for certain downstream applications.

In acidic solutions, such as those used in the Bradford protein assay, this compound exists predominantly in its cationic (reddish-brown) form. Upon binding to proteins, the dye is stabilized in its anionic (blue) form, resulting in a significant shift in its maximum absorbance from 465 nm to 595 nm. This colorimetric shift is proportional to the concentration of protein in the sample, forming the basis of this widely used protein quantification method.

Experimental Protocols

Bradford Protein Assay

The Bradford assay is a rapid and sensitive method for the quantification of total protein in a solution.

Materials:

-

This compound (Coomassie G-250)

-

95% Ethanol

-

85% Phosphoric Acid

-

Bovine Serum Albumin (BSA) for standards

-

Spectrophotometer

Procedure:

-

Preparation of Bradford Reagent: Dissolve 100 mg of this compound in 50 mL of 95% ethanol. To this solution, add 100 mL of 85% phosphoric acid. Dilute the mixture to a final volume of 1 liter with distilled water. The reagent should be stored in a dark bottle at room temperature.

-

Preparation of Protein Standards: Prepare a series of BSA standards with known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 mg/mL) in the same buffer as the unknown sample.

-

Assay:

-

Pipette 10 µL of each standard and unknown sample into separate test tubes or wells of a microplate.

-

Add 200 µL of the Bradford reagent to each tube or well.

-

Mix well and incubate at room temperature for 5 minutes.

-

-

Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer or microplate reader.

-

Quantification: Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Bradford Assay Workflow

SDS-PAGE Gel Staining

This compound is extensively used to visualize protein bands separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

-

Staining Solution: 0.1% (w/v) this compound, 50% (v/v) methanol, 10% (v/v) glacial acetic acid in distilled water.

-

Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid in distilled water.

-

Post-electrophoresis polyacrylamide gel.

Procedure:

-

Fixing (Optional but Recommended): After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30-60 minutes. This step helps to precipitate the proteins within the gel matrix.

-

Staining: Decant the fixing solution and add the staining solution to completely submerge the gel. Gently agitate the gel on a shaker for 1-2 hours at room temperature.

-

Destaining: Remove the staining solution and add the destaining solution. Gently agitate the gel. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

-

Storage: The destained gel can be stored in distilled water or a 7% acetic acid solution.

SDS-PAGE Staining Workflow

Pharmacological Activity: P2X7 Receptor Antagonism

Beyond its role as a laboratory dye, this compound has garnered significant interest as a selective antagonist of the P2X7 purinergic receptor (P2X7R).[3][10][13] P2X7R is an ATP-gated ion channel expressed on various cell types, including immune cells and neurons. Its activation is implicated in inflammatory responses and neuronal cell death.

The antagonism of P2X7R by this compound has been shown to have neuroprotective and anti-inflammatory effects in preclinical models.[6][10] The proposed mechanism involves the inhibition of ATP-induced cation influx (Ca²⁺ and Na⁺), which in turn modulates downstream signaling pathways.

P2X7R Antagonism by this compound

Safety and Handling

This compound is generally considered to have low toxicity.[1] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the powder and its solutions. It is advisable to work in a well-ventilated area to avoid inhalation of the powder. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[1][2][16][17][18]

References

- 1. Mechanism of Coomassie this compound-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mass-spec.siu.edu [mass-spec.siu.edu]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. jove.com [jove.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. This compound, a P2X7 receptor antagonist, attenuates early phase of renal inflammation, interstitial fibrosis and is associated with renal cell proliferation in ureteral obstruction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The P2X7 receptor antagonist this compound reduces serum human interferon‐γ in a humanized mouse model of graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. The P2X7 receptor antagonist this compound attenuates contralateral rotations in a rat model of Parkinsonism through a combined control of synaptotoxicity, neurotoxicity and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Principle and Protocol of Bradford Method - Creative BioMart [creativebiomart.net]

- 14. bioagilytix.com [bioagilytix.com]

- 15. Protocol for Bradford Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

- 17. science.co.il [science.co.il]

- 18. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

A Tale of Two Blues: An In-depth Technical Guide to Brilliant Blue G-250 and R-250 for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein analysis, the choice of visualization and quantification methods is paramount to achieving accurate and reliable results. Among the most ubiquitous tools in the molecular biologist's arsenal are the Coomassie Brilliant Blue dyes, specifically the G-250 and R-250 variants. While both share a common lineage and purpose, their subtle structural differences give rise to distinct properties, making each uniquely suited for specific applications. This technical guide provides a comprehensive comparison of Brilliant Blue G-250 and R-250, offering insights into their mechanisms, quantitative performance, and detailed experimental protocols to aid researchers in selecting the optimal dye for their protein analysis needs.

At a Glance: Key Differences and Applications

This compound-250, also known as Coomassie G-250, is structurally distinguished from its R-250 counterpart by the presence of two additional methyl groups.[1][2] This seemingly minor alteration has a significant impact on the dye's solubility and interaction with proteins, leading to different application profiles. Brilliant Blue R-250, with its reddish-blue hue, is a stalwart for the sensitive staining of proteins in polyacrylamide gels.[3][4] In contrast, the greenish-blue this compound-250 is the cornerstone of the popular Bradford protein quantification assay and is also utilized in Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for the analysis of native protein complexes.[5][6]

Chemical Structures and Mechanism of Action

The fundamental difference between the two dyes lies in their chemical structures, which dictates their interaction with proteins.

Figure 1: Chemical formula comparison of this compound-250 and R-250.

The staining mechanism for both dyes involves non-covalent interactions with proteins. In an acidic environment, the dye molecules, which are anionic, bind to the positively charged basic amino acid residues (primarily arginine, lysine, and histidine) and also interact with aromatic residues through van der Waals forces.[5][7][8] This binding event stabilizes the blue anionic form of the dye, resulting in a visible color change.

For this compound-250 in the context of the Bradford assay, the dye exists in three forms: a red cationic form (Amax ~470 nm), a green neutral form (Amax ~650 nm), and a blue anionic form (Amax ~595 nm).[9][10] In the acidic reagent, the dye is predominantly in the red-brown cationic form. Upon binding to a protein, the dye is stabilized in its blue anionic form, and the resulting absorbance at 595 nm is proportional to the protein concentration.[5][11]

References

- 1. bioagilytix.com [bioagilytix.com]

- 2. Linearization of the Bradford Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coomassie Blue as a Near-infrared Fluorescent Stain: A Systematic Comparison With Sypro Ruby for In-gel Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. cephamls.com [cephamls.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid coomassie blue staining of protein gels - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions: A Technical Guide to Brilliant Blue G Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Brilliant Blue G (BBG), also known as Coomassie this compound-250, is a triphenylmethane dye widely utilized in biochemical and pharmacological research. Its ability to bind to proteins forms the basis of the ubiquitous Bradford protein assay. More recently, its role as a potent and selective antagonist of the P2X7 receptor has garnered significant interest in drug development for inflammatory and neurological disorders. This in-depth technical guide elucidates the core mechanisms of BBG-protein binding, provides detailed experimental protocols for its characterization, and presents quantitative binding data for a range of proteins.

The Core Mechanism of this compound Protein Binding

The interaction between this compound and proteins is a multifaceted process driven by a combination of non-covalent forces. The binding is primarily governed by:

-

Electrostatic Interactions: The negatively charged sulfonic acid groups on the BBG molecule form strong ionic bonds with positively charged amino acid residues on the protein surface. Arginine, lysine, and histidine, with their basic side chains, are the primary sites for this electrostatic attraction.[1]

-

Hydrophobic Interactions: The non-polar aromatic rings of the BBG molecule engage in hydrophobic interactions with the non-polar regions of the protein. Aromatic amino acids such as tryptophan, tyrosine, and phenylalanine, as well as the hydrophobic pockets of the protein's tertiary structure, contribute significantly to this binding.[1]

-

Van der Waals Forces: These weak, short-range forces also contribute to the overall stability of the BBG-protein complex.

The binding of BBG to a protein induces a conformational change in the dye, leading to a shift in its maximum absorbance from 465 nm (reddish-brown) to 595 nm (blue) under acidic conditions.[1] This colorimetric shift is the fundamental principle behind the Bradford protein assay. The neutral ionic species of BBG is thought to be the primary form that binds to proteins.[2]

Quantitative Data on this compound Protein Binding

The binding affinity and stoichiometry of this compound vary depending on the protein. The following table summarizes key quantitative data from the literature.

| Protein | Method | Binding Constant (K_a) (M⁻¹) | Stoichiometry (n) | Dissociation Constant (K_d) (µM) | IC₅₀ (nM) | Reference |

| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | 4.20 x 10⁴ (at 302 K) | ~1 | - | - | [3][4][5] |

| Human Serum Albumin (HSA) | Not Specified | Not Specified | Not Specified | Not Specified | - | |

| Hen Egg White Lysozyme | Molecular Docking | - | - | - | - | [6] |

| Myoglobin | Not Specified | Not Specified | Not Specified | Not Specified | - | |

| Rat P2X7 Receptor | Electrophysiology | - | - | - | 10 | |

| Human P2X7 Receptor | Electrophysiology | - | - | - | 200 | |

| Rat P2X4 Receptor | Electrophysiology | - | - | - | >10,000 | |

| Human P2X4 Receptor | Electrophysiology | - | - | - | 3,200 |

Experimental Protocols for Studying this compound - Protein Interactions

Spectrophotometric Determination of Binding (Bradford Assay Adaptation)

This protocol adapts the principles of the Bradford assay to determine the binding characteristics of BBG with a specific protein.

Materials:

-

This compound (Coomassie G-250) solution (0.01% w/v in 4.7% ethanol and 8.5% phosphoric acid)

-

Protein of interest solution of known concentration

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of protein solutions of varying concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

To a fixed volume of each protein solution, add a fixed volume of the this compound solution. A typical ratio is 1:5 (e.g., 50 µL of protein solution to 250 µL of BBG solution).

-

Incubate the mixture at room temperature for 5-10 minutes.

-

Measure the absorbance of the solution at 595 nm using the spectrophotometer. Use a blank containing the buffer and the BBG solution.

-

Plot the absorbance at 595 nm against the protein concentration. The resulting curve can be used to determine the binding saturation and estimate the apparent binding affinity.

Workflow for Spectrophotometric Binding Assay:

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanism of Coomassie this compound-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of Bioactive Coomassie this compound with Protein: Insights from Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of bioactive coomassie this compound with protein: insights from spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the influence of this compound on amyloid fibril formation of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectral Properties of Brilliant Blue G for Spectrophotometry

This guide provides a comprehensive overview of the spectral properties of this compound (Coomassie this compound-250) and its application in spectrophotometry, with a primary focus on the Bradford protein assay.

Introduction to this compound

This compound (BBG), also known as Coomassie this compound-250, is a triphenylmethane dye widely utilized in biochemical analysis for protein quantification.[1] Its application in the Bradford protein assay, a rapid and sensitive colorimetric method, is a cornerstone technique in many laboratories.[2] The assay's principle lies in the spectral shift of the dye upon binding to proteins under acidic conditions.[2][3] This guide delves into the specific spectral characteristics of BBG, the mechanism of its interaction with proteins, and detailed protocols for its use in spectrophotometric analysis.

Spectral Properties of this compound

The color and absorption spectrum of this compound are highly dependent on the pH of its environment.[4][5] The dye can exist in three primary forms: a red cationic form, a green neutral form, and a blue anionic form.[1][6]

-

Cationic (Red) Form: At a pH below 0, the dye is in its red, cationic state and exhibits an absorption maximum (λmax) at approximately 465-470 nm.[4][5][6]

-

Neutral (Green) Form: Around a pH of 1, the dye is in a neutral, green form with an absorption maximum at about 650 nm.[4][6]

-

Anionic (Blue) Form: Above a pH of 2, the dye transitions to its blue, anionic form, which has an absorption peak at 595 nm.[4][5]

When BBG binds to proteins in the acidic environment of the Bradford assay, it stabilizes the blue anionic form, resulting in a significant color change from reddish-brown to a vibrant blue.[1][3] This stabilized blue protein-dye complex is the basis for quantification, with its absorbance measured at 595 nm.[2]

Quantitative Spectral Data Summary

The following table summarizes the key spectral properties of this compound under various conditions.

| Form / Condition | Color | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Notes |

| Cationic (pH < 0) | Red | ~465-470 nm[4][5] | Not specified | The predominant form in acidic Bradford reagent without protein.[1] |

| Neutral (pH ~ 1) | Green | ~650 nm[4][6] | Not specified | An intermediate form of the dye.[1] |

| Anionic (pH > 2) | Blue | ~595 nm[4][5] | 43,000 M⁻¹cm⁻¹ (at pH 7)[5] | The stable, protein-bound form used for quantification.[6] |

| Bound to Protein | Blue | 595 nm[2][3] | Not specified | The absorbance at this wavelength is proportional to protein concentration.[2] |

| In 50:50 IMS:H₂O | Blue | 608-618 nm[7] | Specific Absorbance (1%/1cm) ≥350[7][8] | Data from a commercial supplier specification sheet. |

Mechanism of Protein Interaction in the Bradford Assay

The Bradford assay leverages the binding of this compound to proteins, which induces a shift in the dye's absorption maximum from 465 nm to 595 nm.[3][9] This interaction is rapid and stable, allowing for quick protein estimation.

The binding mechanism involves a combination of noncovalent interactions:

-

Ionic Interactions: The negatively charged sulfonic acid groups on the dye molecule interact electrostatically with positively charged basic amino acid residues on the protein.[9] The binding primarily targets arginine and, to a lesser extent, lysine, histidine, tyrosine, tryptophan, and phenylalanine residues.[10]

-

Hydrophobic Interactions: The aromatic rings of the dye also engage in van der Waals and hydrophobic interactions with non-polar regions of the protein structure.[1][9]

This binding stabilizes the blue anionic form of the dye, and the resulting increase in absorbance at 595 nm is directly proportional to the amount of protein in the sample.[2]

Bradford Assay Principle Visualization

References

- 1. Bradford protein assay - Wikipedia [en.wikipedia.org]

- 2. bio-rad.com [bio-rad.com]

- 3. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 4. carlroth.com [carlroth.com]

- 5. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]

- 6. goldbio.com [goldbio.com]

- 7. This compound, pure 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound, pure 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Safeguarding the Laboratory Environment: A Technical Guide to Brilliant Blue G

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety precautions and handling procedures for the use of Brilliant Blue G in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

This compound, also known as Coomassie this compound-250, is a synthetic triphenylmethane dye widely used in analytical biochemistry for protein staining in gel electrophoresis and in the Bradford protein assay.[1] While generally considered to have low toxicity, it is essential to handle it with care as it can cause irritation upon contact with the eyes, skin, and respiratory tract.[1] The dust form of the dye poses an inhalation hazard.[2] Furthermore, this compound is classified as toxic to aquatic life with long-lasting effects.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and a related compound. It is important to note that a specific oral LD50 for this compound was not found in the reviewed literature.

Table 1: Mammalian Toxicity Data

| Parameter | Species | Route | Value | Reference |

| TDLO | Rat | Intraperitoneal | 100 mg/kg | [3] |

| LD50 (for Coomassie Brilliant Blue R-250) | Rat | Oral | > 5000 mg/kg | [4][5] |

TDLO (Lowest Published Toxic Dose) LD50 (Median Lethal Dose)

Table 2: Ecotoxicity Data

| Parameter | Species | Duration | Value | Reference |

| Aquatic Toxicity | Not specified | Toxic to aquatic life with long lasting effects | [3] |

Specific LC50 data for fish and daphnia were not available in the reviewed safety data sheets.

Table 3: In Vitro Inhibition Data

| Target | Species | Value (IC50) | Reference |

| P2X7 Receptor | Rat | 10 nM | [6] |

| P2X7 Receptor | Human | 200 nM | [6] |

| P2X4 Receptor | Human | 3.2 µM | [6] |

IC50 (Half maximal inhibitory concentration)

Permissible Exposure Limits

Specific Permissible Exposure Limits (PELs) for this compound have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[2] In the absence of established limits, it is crucial to minimize exposure to the lowest practical level.

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles are required to protect against dust particles and splashes.[7][8] A face shield should be worn in situations with a high risk of splashing.[9]

-

Skin Protection: A laboratory coat must be worn at all times.[8] Chemical-resistant gloves (e.g., nitrile rubber) are required to prevent skin contact.[10]

-

Respiratory Protection: When handling the powder form or when there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.[2][7]

Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.

-

Handling:

-

Storage:

Experimental Protocols

Spill Cleanup Protocol

This protocol outlines the steps for managing both minor and major spills of this compound.

Minor Spill (Small amount of powder):

-

Notification: Alert personnel in the immediate area.

-

PPE: Don the appropriate PPE as described in Section 4.

-

Containment: Prevent the spread of dust.

-

Cleanup:

-

Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.

-

Reporting: Report the incident to the laboratory supervisor.

Major Spill (Large amount of powder or solution):

-

Evacuation: Evacuate the immediate area and alert others.

-

Emergency Contact: Notify the institution's Environmental Health and Safety (EHS) department and the laboratory supervisor.

-

Ventilation: If safe to do so, increase ventilation in the area (e.g., by opening a fume hood sash).[12]

-

Cleanup (to be performed by trained personnel only):

-

Don the appropriate PPE, including respiratory protection.[12]

-

For a powder spill, cover with a damp absorbent material to avoid raising dust.[12]

-

For a liquid spill, contain the spill using absorbent pads or granules.[13]

-

Carefully collect the absorbed material and spilled substance into a labeled, sealed container for hazardous waste.[12]

-

-

Decontamination: Decontaminate the spill area with soap and water.[14]

-

Reporting: Complete an incident report as per institutional guidelines.

Waste Disposal Protocol

All this compound waste must be handled as hazardous waste.

-

Segregation:

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[17]

-

Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[17]

-

Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS department in accordance with local, state, and federal regulations.[2]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing. Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Visualization of Laboratory Workflow and Signaling Pathway

General Laboratory Workflow for Handling this compound

Caption: A flowchart of the general laboratory workflow for safely handling this compound.

Simplified Signaling Pathway of P2X7 Receptor Antagonism by this compound

Caption: this compound acts as an antagonist to the P2X7 receptor, inhibiting downstream signaling.

References

- 1. What are the side effects of this compound? [synapse.patsnap.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. apexbt.com [apexbt.com]

- 7. fishersci.com [fishersci.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. lobachemie.com [lobachemie.com]

- 12. qmul.ac.uk [qmul.ac.uk]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 15. chem.ubc.ca [chem.ubc.ca]

- 16. tamucc.edu [tamucc.edu]

- 17. campusoperations.temple.edu [campusoperations.temple.edu]

The Bradford Assay: A Technical Guide to Protein Quantification Using Brilliant Blue G

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical application of the Bradford protein assay, a widely utilized colorimetric method for quantifying protein concentration. At its core, the assay relies on the interaction between the Coomassie Brilliant Blue G-250 dye and proteins in an acidic solution.[1] This guide details the underlying chemical mechanism, provides a structured experimental protocol, and presents quantitative data and visual workflows to facilitate a thorough understanding and successful implementation of this essential biochemical technique.

Core Principles of the Bradford Assay

The Bradford assay is a rapid and sensitive method for protein quantification.[1][2] The principle of the assay is based on the change in the spectral properties of the Coomassie this compound-250 dye when it binds to proteins.[3]

Under acidic conditions, the Coomassie this compound-250 dye exists in a cationic, reddish-brown form with a maximum absorbance at approximately 465-470 nm.[4][5] When the dye binds to proteins, primarily through electrostatic interactions with basic amino acid residues (such as arginine, lysine, and histidine) and hydrophobic interactions, it stabilizes the anionic, blue form of the dye.[6] This protein-dye complex exhibits a significant shift in its maximum absorbance to 595 nm.[3][4] The intensity of the blue color, and therefore the absorbance at 595 nm, is directly proportional to the concentration of protein in the sample within a certain range.

The dye exists in three forms: a red cationic form, a green neutral form, and a blue anionic form.[1][5] In the acidic Bradford reagent, the dye is predominantly in the red cationic state.[5] Upon binding to a protein, the dye donates a proton to the ionizable groups on the protein, causing a conformational change in the protein and exposing hydrophobic pockets.[5] The dye then binds to these pockets, and the stable form of the bound dye is the blue anionic species.[5] The amount of the blue form is proportional to the amount of protein.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the Bradford assay.

| Parameter | Value | Reference |

| Dye Form | Absorbance Maximum (λmax) | |

| Cationic (Red) | 465 - 470 nm | [4][5] |

| Neutral (Green) | 650 nm | [4][5] |

| Anionic (Blue) - Protein-bound | 595 nm | [3][4] |

| Assay Range | 1 - 200 µg/mL | |

| Standard Protein | Bovine Serum Albumin (BSA) | [3] |

Experimental Protocol

This section provides a detailed methodology for performing the Bradford protein assay.

Reagent Preparation

-

Bradford Reagent: To prepare the dye reagent, dissolve 100 mg of Coomassie this compound-250 in 50 mL of 95% ethanol.[3] To this solution, carefully add 100 mL of 85% phosphoric acid.[3] Dilute the mixture to a final volume of 1 liter with distilled water.[3][7] The solution should be filtered and can be stored in a dark bottle at room temperature for several months.[3][7] Commercially available, ready-to-use Bradford reagents are also a convenient option.

-

Protein Standard Stock Solution (e.g., 1 mg/mL BSA): Prepare a stock solution of a standard protein, typically Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL.[8] Dissolve the BSA in the same buffer that your unknown samples are in to avoid buffer-related interference.

Standard Curve Preparation

A standard curve is essential for determining the concentration of the unknown protein samples.

-

Prepare a series of dilutions of the BSA stock solution to create standards of known concentrations. A typical range for the standards is from 0.1 to 1.0 mg/mL. For a microplate-based assay, a range of 0.05 to 0.40 mg/mL is often suitable.[7]

-

The following is an example of a dilution series for a standard curve: 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL.[3] The "0" standard serves as the blank.

-

For each standard concentration, pipette a small volume (e.g., 20 µL) into a clean test tube or microplate well.[3]

Sample Preparation and Measurement

-

Dilute your unknown protein samples so that their expected concentrations fall within the linear range of the BSA standard curve.[3]

-

Add the same volume of your diluted unknown samples (e.g., 20 µL) to separate test tubes or microplate wells.[3]

-

Add 1 mL of the Bradford reagent to each tube or well containing the standards and unknown samples.[3]

-

Mix the contents thoroughly by vortexing or inverting the tubes.[3]

-

Incubate the reactions at room temperature for at least 5 minutes.[3] The color is generally stable for up to an hour.[8]

-

Measure the absorbance of each standard and unknown sample at 595 nm using a spectrophotometer or microplate reader.[3] Use the "0" standard (blank) to zero the spectrophotometer.[3]

Data Analysis

-

Plot the absorbance values of the BSA standards (y-axis) against their corresponding known concentrations (x-axis) to generate a standard curve.[3]

-

Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. A good standard curve should have a coefficient of determination (R²) value greater than 0.95.

-

Use the absorbance values of your unknown samples to calculate their concentrations using the equation from the standard curve. Remember to account for any dilution factors used during sample preparation.

Visualizations

Chemical Principle of the Bradford Assay

Caption: The shift in Coomassie dye form upon protein binding.

Experimental Workflow of the Bradford Assay

Caption: Step-by-step workflow for the Bradford protein assay.

References

- 1. Bradford protein assay - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Coomassie this compound-250 binding to cetyltrimethylammonium bromide: an interference with the Bradford assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 4. carlroth.com [carlroth.com]

- 5. bio-rad.com [bio-rad.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]

- 8. Principle and Protocol of Bradford Method - Creative BioMart [creativebiomart.net]

The P2X7 Receptor Antagonist Brilliant Blue G: A Technical Guide for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Brilliant Blue G (BBG), a derivative of Coomassie dye, has emerged as a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation and neurodegeneration. This guide provides a comprehensive overview of BBG's role as a P2X7 receptor antagonist in the context of neuroscience, detailing its mechanism of action, downstream signaling effects, and its application in preclinical models of neurological disorders.

Core Concepts: The P2X7 Receptor and the Role of this compound

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia, astrocytes, and to a lesser extent, neurons.[1][2][3] Under pathological conditions, such as trauma or ischemia, damaged cells release high concentrations of extracellular ATP, leading to the activation of P2X7 receptors.[2][4] This activation triggers a cascade of detrimental events, including cation channel opening, formation of a large membrane pore, and the release of pro-inflammatory cytokines, ultimately contributing to neuronal cell death.[2][5][6]

This compound acts as a non-competitive antagonist of the P2X7 receptor, binding to an allosteric site to inhibit its function.[7][8] Its high selectivity for the P2X7 receptor over other P2X subtypes, particularly in rats, makes it a valuable tool for dissecting the specific contributions of P2X7 to neurological disease processes.[7]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity of this compound against P2X7 receptors has been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Potency of this compound (IC50 Values)

| Receptor Subtype | Species | Cell Type | IC50 Value | Reference |

| P2X7 | Rat | HEK293 | 10 nM | [7][9] |

| P2X7 | Human | HEK293 | 200 nM | [7][9] |

| P2X7 | Rat | - | 10.1 nM | [10] |

| P2X7 | Human | - | 265 nM | [10] |

| P2X4 | Rat | HEK293 | >10 µM | [7] |

| P2X4 | Human | HEK293 | 3.2 µM | [7] |

| Other P2X Receptors | Rat/Human | HEK293 | 2 to >30 µM | [7] |

Table 2: In Vivo Dosing of this compound in Preclinical Neuroscience Models

| Animal Model | Neurological Condition | Route of Administration | Dose | Reference |

| Rat | Parkinson's Disease (6-OHDA model) | - | 45 mg/kg | [11] |

| Rat | Traumatic Brain Injury | Tail Vein | 50 mg/kg | [12] |

| Rat | Spinal Cord Injury | - | - | [4] |

| Mouse | Amyotrophic Lateral Sclerosis (SOD1G93A) | Intraperitoneal | 45.5 mg/kg (3 times/week) | [13] |

| Rat | Parkinson's Disease (LPS model) | Intraperitoneal | 50 mg/kg | [14] |

| Mouse | Depression Models (FST & TST) | Intraperitoneal | 100 mg/kg |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways, experimental workflows, and logical relationships relevant to the study of this compound as a P2X7 receptor antagonist.

Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.

References

- 1. P2X7 antagonism using this compound reduces body weight loss and prolongs survival in female SOD1G93A amyotrophic lateral sclerosis mice [PeerJ] [peerj.com]

- 2. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]

- 3. The Multifaceted Role of P2X7R in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The P2X7 receptor antagonist this compound reduces serum human interferon‐γ in a humanized mouse model of graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. The P2X7 receptor antagonist this compound attenuates contralateral rotations in a rat model of Parkinsonism through a combined control of synaptotoxicity, neurotoxicity and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of this compound on the brain following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. spandidos-publications.com [spandidos-publications.com]

Unveiling the Off-Target Engagements: A Technical Guide to Brilliant Blue G's Interactions with Non-Protein Molecules

For Immediate Release

A Deep Dive into the Non-Canonical Interactions of a Widely Used Dye Reveals Critical Considerations for Experimental Design and Drug Development

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the interactions of Brilliant Blue G (BBG), a dye ubiquitously used in biochemical assays, with a range of non-protein molecules. This whitepaper, targeted at researchers, scientists, and drug development professionals, details the quantitative and qualitative aspects of BBG's binding to nucleic acids, lipids, polysaccharides, and the small molecule adenosine triphosphate (ATP). The findings presented are crucial for the accurate interpretation of experimental data and for exploring the broader pharmacological implications of this compound.

This compound, chemically known as Coomassie this compound-250, is a member of the triphenylmethane family of dyes. Its primary application lies in the quantification of proteins through the Bradford assay and in protein visualization in gel electrophoresis.[1] The mechanism of its interaction with proteins is well-established, involving both ionic and hydrophobic forces.[1][2] However, its engagement with other classes of biomolecules has been less systematically explored, a gap this guide aims to fill.

Interaction with Nucleic Acids

While predominantly known as a protein stain, this compound exhibits a notable interaction with nucleic acids. This binding can interfere with protein quantification assays, leading to inaccuracies in samples with significant DNA or RNA content.[3][4] The interaction is significant enough to produce a colorimetric response in the Bradford assay.[3]

Quantitative Data

| Molecule | Interaction Metric | Value | Reference |

| Salmon Genomic DNA | Color Yield | 0.0017 mg⁻¹ cm⁻¹ | [3] |

| Bovine Genomic DNA | Color Yield | 0.0017 mg⁻¹ cm⁻¹ | [3] |

| Shrimp Genomic DNA | Color Yield | 0.0017 mg⁻¹ cm⁻¹ | [3] |

| Kiwi Fruit Genomic DNA | Color Yield | 0.0017 mg⁻¹ cm⁻¹ | [3] |

| Baker's Yeast RNA | Color Yield | 0.0018 mg⁻¹ cm⁻¹ | [3] |

Experimental Protocol: Determination of Nucleic Acid-Coomassie Blue Color Yield

This protocol is adapted from the methodology described in the study of nucleic acid interaction in the Bradford assay.[3][4]

Objective: To quantify the colorimetric response of DNA and RNA in the presence of Coomassie this compound-250.

Materials:

-

Coomassie this compound-250 dye reagent (Bradford reagent)

-

Purified DNA (e.g., from salmon, bovine, shrimp, kiwi fruit)

-

Purified RNA (e.g., from baker's yeast)

-

Bovine Serum Albumin (BSA) standard

-

Spectrophotometer capable of reading absorbance at 595 nm

-

Microtiter plates or cuvettes

Procedure:

-

Prepare a series of dilutions for each nucleic acid sample and the BSA standard in a suitable buffer (e.g., Tris-HCl).

-

Add a standard volume of the Bradford dye reagent to each dilution.

-

Incubate the mixture at room temperature for a minimum of 5 minutes.

-

Measure the absorbance of each sample at 595 nm.

-

Construct a standard curve for BSA by plotting absorbance versus concentration.

-

For nucleic acid samples, calculate the color yield as the change in absorbance per unit concentration (mg⁻¹ cm⁻¹).

Interaction with Lipids and Membranes

The interaction of this compound with lipids is particularly relevant in the context of membrane proteomics and cellular assays. Studies have shown that BBG can stain lipids on thin-layer chromatography plates, indicating a direct association.[5] Furthermore, the presence of lipids and detergents can alter the migration of membrane proteins in Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), suggesting a complex interplay between the dye, lipid micelles, and the protein.[6]

Experimental Protocol: Thin-Layer Chromatography (TLC) Staining of Lipids with BBG

This protocol provides a method for the general detection of various lipid classes on a TLC plate.[5]

Objective: To visualize lipid spots on a TLC plate using Coomassie this compound staining.

Materials:

-

Developed and dried silica gel TLC plate with lipid samples

-

Coomassie this compound-250 staining solution (e.g., 0.1% w/v in methanol/water/acetic acid)

-

Destaining solution (e.g., methanol/water/acetic acid in appropriate ratios)

-

Shaker or rocking platform

Procedure:

-

Immerse the dried TLC plate in the BBG staining solution.

-

Agitate gently on a shaker for 15-30 minutes.

-

Transfer the plate to the destaining solution.

-

Gently agitate until the background is clear and the lipid spots are visible as blue spots.

-

Document the results by scanning or photography.

Interaction with Polysaccharides

The presence of polysaccharides can interfere with the Bradford assay, leading to an overestimation of protein concentration.[7][8] This interference suggests a direct interaction between this compound and certain polysaccharides. The nature of this interaction is likely dependent on the specific polysaccharide structure.[9]

Experimental Protocol: Assessing Polysaccharide Interference in the Bradford Assay

This protocol is designed to evaluate the extent of interference from a specific polysaccharide in protein quantification.[8]

Objective: To determine the effect of a polysaccharide on the absorbance of the Bradford reagent.

Materials:

-

Bradford dye reagent

-

Polysaccharide of interest (e.g., dextran, chitin)

-

BSA standard

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the polysaccharide.

-

Prepare a set of BSA standards.

-

Prepare a set of mixed samples containing a constant concentration of BSA and varying concentrations of the polysaccharide.

-

Add Bradford reagent to all samples (polysaccharide only, BSA only, and mixed).

-

Incubate and measure the absorbance at 595 nm.

-

Compare the absorbance of the mixed samples to the sum of the absorbances of the individual components to determine the degree of interference.

Interaction with ATP and P2X7 Receptors

This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[10] This inhibitory action highlights a significant, albeit indirect, interaction with a non-protein molecule, ATP, by modulating the function of its receptor. The IC50 values for this inhibition are in the nanomolar range for the rat P2X7 receptor and the low micromolar to nanomolar range for the human ortholog.[10]

Quantitative Data

| Receptor | Species | IC50 | Reference |

| P2X7 | Rat | 10 nM | [10] |

| P2X7 | Human | 200 nM | [10] |

| P2X4 | Human | 3.2 µM | [10] |

| P2X4 | Rat | >10 µM | [10] |

Signaling Pathway Diagram

Conclusions and Future Directions

The evidence compiled in this guide demonstrates that this compound's reactivity extends beyond proteins to include nucleic acids, lipids, and polysaccharides, and it has profound effects on purinergic signaling. These "off-target" interactions have significant implications for the interpretation of data from widely used biochemical assays and open new avenues for the therapeutic application of this molecule, particularly in the context of P2X7 receptor-mediated pathologies. Further research is warranted to elucidate the precise molecular mechanisms and to quantify the binding affinities of BBG with a broader range of non-protein biomolecules.

Contact: [Insert Contact Information]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. carlroth.com [carlroth.com]

- 3. Interaction of nucleic acids with Coomassie Blue G-250 in the Bradford assay [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Coomassie brilliant blue staining of lipids on thin-layer plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid, Detergent, and Coomassie Blue G-250 Affect the Migration of Small Membrane Proteins in Blue Native Gels: MITOCHONDRIAL CARRIERS MIGRATE AS MONOMERS NOT DIMERS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application of Brilliant Blue G in Cell-Based Assays: A Technical Guide

Introduction: Brilliant Blue G (BBG), a triphenylmethane dye also known as Coomassie this compound-250, has transcended its traditional role as a protein stain to become a valuable tool in a variety of cell-based assays. Its utility in modern cell biology primarily stems from its potent and selective antagonism of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] This technical guide provides an in-depth exploration of the use of BBG in cell-based assays, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanisms, experimental protocols, and quantitative data.

Core Mechanism of Action: P2X7 Receptor Antagonism

The primary mechanism through which this compound exerts its biological effects in cell-based assays is by acting as a non-competitive antagonist of the P2X7 receptor.[1][3] Extracellular ATP, often released in response to cellular stress or injury, activates the P2X7 receptor, which functions as a ligand-gated ion channel.[1][4][5] This activation triggers a cascade of downstream signaling events.

Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Daltons.[5][6] This pore formation disrupts cellular homeostasis and can ultimately lead to cell death.

BBG effectively blocks these ATP-induced effects. It has been shown to inhibit P2X7 receptors with high potency, exhibiting IC50 values in the nanomolar range for the rat P2X7 receptor and the low micromolar range for the human receptor.[1][2][3]

Quantitative Data Summary

The following tables summarize quantitative data on the use of this compound in various cell-based assays. These values can serve as a starting point for experimental design, though optimal concentrations and incubation times may vary depending on the cell type and specific experimental conditions.

Table 1: IC50 Values of this compound for P2X7 Receptor Inhibition

| Species | IC50 | Reference |

| Rat | 10 nM | [2][3] |

| Human | 200 nM | [2][3] |

Table 2: Effective Concentrations of this compound in Cell Viability and Cytotoxicity Assays

| Cell Line | Assay | BBG Concentration | Incubation Time | Effect | Reference |

| ARPE-19 | WST-1 | 0.025% (w/v) | 5 and 30 minutes | Protective against Trypan Blue toxicity | [4] |

| ARPE-19 | WST-1 | 0.1% (w/v) | 30 minutes | Toxic | [4] |

| MIO-M1 | Trypan Blue | 0.0125 - 0.5 mg/mL | 30 minutes | No significant decrease in viability | [7] |

| ARPE-19 | Neutral Red | 0.25 mg/mL | 3 minutes | No significant toxicity | [8] |

| RGC-5 | Neutral Red | < 0.25 mg/mL | < 15 minutes | Significantly less toxic than ICG | [8] |

Table 3: this compound in Apoptosis Assays

| Cell Line | Assay | BBG Concentration | Incubation Time | Effect | Reference |

| MIO-M1 | Caspase-3/7 | 0.0125 - 0.5 mg/mL | 30 minutes | No significant increase in apoptosis | [7] |

| RGC-5 & ARPE-19 | Annexin V/PI | > 0.25 mg/mL | > 5 minutes | Increased necrosis | [8] |

Experimental Protocols

This section provides detailed methodologies for key cell-based assays utilizing this compound. These protocols are intended as a guide and may require optimization for specific cell lines and experimental setups.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability in the presence of a P2X7 receptor agonist like ATP.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (BBG) solution

-

ATP solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, remove the culture medium and replace it with fresh medium containing various concentrations of BBG (e.g., 10 nM - 10 µM). Include a vehicle control (medium without BBG).

-

Incubate the cells with BBG for a specified pre-treatment time (e.g., 30-60 minutes).

-

Following pre-treatment, add the P2X7 agonist, ATP (e.g., 1-5 mM), to the appropriate wells. Include control wells with no ATP stimulation.

-

Incubate the plate for the desired experimental duration (e.g., 4-24 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

-

Read the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay (LDH Release Assay)

This protocol measures the protective effect of BBG against ATP-induced cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (BBG) solution

-

ATP solution

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of BBG for 30-60 minutes.

-

Induce cytotoxicity by adding a high concentration of ATP (e.g., 3-5 mM) to the wells.

-

Include the following controls:

-

Untreated cells (spontaneous LDH release)

-

Cells treated with lysis buffer (maximum LDH release)

-

Cells treated with ATP alone

-

-

Incubate the plate for the desired time period (e.g., 2-8 hours).

-

Carefully collect the supernatant from each well without disturbing the cells.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the collected supernatants.

-

Read the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[10][11]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay determines if BBG can prevent ATP-induced apoptosis.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound (BBG) solution

-

ATP solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to grow to the desired confluency.

-

Pre-treat the cells with BBG for 30-60 minutes.

-

Induce apoptosis by treating the cells with ATP for a specified duration (e.g., 6-24 hours).

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.[12][13]

-

Incubate the cells in the dark at room temperature for 15 minutes.[12][13]

-

Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

This compound is a versatile and powerful tool for studying P2X7 receptor-mediated cellular processes. Its ability to selectively block this key ion channel allows researchers to investigate a wide range of biological phenomena, including inflammation, cell death, and neurodegeneration. By providing detailed protocols and quantitative data, this technical guide aims to facilitate the effective application of this compound in cell-based assays, ultimately contributing to advancements in both basic research and drug discovery.

References

- 1. Food colorant brilliant blue causes persistent functional and structural changes in an in vitro simplified microbiota model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of vital dyes on retinal pigmented epithelial cell viability and apoptosis: implications for chromovitrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound in Combination With Light on Müller Cells in vitro | IOVS | ARVO Journals [iovs.arvojournals.org]

- 8. Comparative in vitro safety analysis of dyes for chromovitrectomy: indocyanine green, brilliant blue green, bromophenol blue, and infracyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Specific inhibition of interleukin 1 beta gene expression by an antisense oligonucleotide: obligatory role of interleukin 1 in the generation of lymphokine-activated killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative analysis of vitreous and plasma concentrations of this compound after use as a surgical adjuvant in chromovitrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

Methodological & Application

Step-by-step Brilliant Blue G staining protocol for SDS-PAGE gels.

Application Notes and Protocols

Topic: Step-by-step Brilliant Blue G Staining Protocol for SDS-PAGE Gels

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as Coomassie this compound-250) is a widely used dye for the visualization of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][2] This method offers a simple, cost-effective, and relatively sensitive means of detecting protein bands within a gel matrix. The dye binds non-specifically to proteins, primarily through electrostatic interactions with basic and aromatic amino acid residues, resulting in the formation of a visible blue-colored complex.[3][4] This application note provides a detailed, step-by-step protocol for the successful staining of SDS-PAGE gels using this compound, including recipes for the necessary solutions and a workflow diagram for clarity.

Data Presentation

Following the staining and destaining procedures, quantitative analysis of the protein bands can be performed using densitometry software. The data can be summarized in a table for clear comparison of protein expression levels.

| Band ID | Molecular Weight (kDa) | Migration Distance (cm) | Band Intensity (Arbitrary Units) | Relative Abundance (%) |

Experimental Protocol

This protocol outlines the standard procedure for staining SDS-PAGE gels with this compound.

Materials

-

SDS-PAGE gel with separated proteins

-

Staining tray

-

Orbital shaker

-

Deionized water

-

Fixing Solution

-

Staining Solution

-

Destaining Solution

Solution Preparation

1. Fixing Solution (40% Methanol, 10% Acetic Acid)

-

Methanol: 400 mL

-

Glacial Acetic Acid: 100 mL

-

Deionized Water: 500 mL

-

Total Volume: 1 L

2. Staining Solution (0.1% this compound, 25% Methanol, 10% Acetic Acid)

-

This compound-250: 1 g

-

Methanol: 250 mL

-

Glacial Acetic Acid: 100 mL

-

Deionized Water: 650 mL

-

Total Volume: 1 L

-

Note: Dissolve the this compound powder in methanol first, then add the acetic acid and water. Filter the solution if any particulates are visible.

-

3. Destaining Solution (10% Methanol, 10% Acetic Acid)

-

Methanol: 100 mL

-

Glacial Acetic Acid: 100 mL

-

Deionized Water: 800 mL

-

Total Volume: 1 L

Staining Procedure

-

Fixation: After electrophoresis, carefully remove the gel from the cassette and place it in a clean staining tray. Add a sufficient volume of Fixing Solution to fully immerse the gel. Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker. This step is crucial for removing SDS and precipitating the proteins within the gel matrix.[1]

-

Staining: Decant the Fixing Solution and add the Staining Solution to the tray, ensuring the gel is completely covered. Incubate for 1-2 hours at room temperature with gentle agitation. For quicker staining, the solution can be briefly heated in a microwave, but caution should be taken to avoid boiling and to ensure proper ventilation.[5][6]

-

Destaining: Pour off the Staining Solution. The gel will appear uniformly blue. Add Destaining Solution and incubate with gentle agitation.[7] Replace the Destaining Solution with a fresh solution every 30-60 minutes until the protein bands are clearly visible against a transparent background.[3][7] The duration of this step can vary depending on the thickness of the gel and the desired background clarity.

-

Visualization and Storage: Once the desired level of destaining is achieved, the gel can be imaged using a gel documentation system. For long-term storage, the gel can be kept in deionized water or a solution of 25% (v/v) ammonium sulfate at 4°C.

Experimental Workflow

Caption: Workflow for this compound staining of SDS-PAGE gels.

References

- 1. youtube.com [youtube.com]

- 2. bio-rad.com [bio-rad.com]

- 3. bio.vu.nl [bio.vu.nl]

- 4. cephamls.com [cephamls.com]

- 5. Accelerated Coomassie Blue Staining and Destaining of SDS-PAGE Gels with Application of Heat | Springer Nature Experiments [experiments.springernature.com]

- 6. Coomassie blue staining | Abcam [abcam.com]

- 7. frederick.cancer.gov [frederick.cancer.gov]

Application Notes and Protocols: Blue Native PAGE with Brilliant Blue G for Protein Complex Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a high-resolution technique for separating intact protein complexes from biological samples.[1][2][3] This method preserves the native structure and enzymatic activity of protein complexes, making it an invaluable tool for studying protein-protein interactions, determining the size and stoichiometry of complexes, and analyzing their subunit composition.[4] The technique relies on the non-denaturing anionic dye, Coomassie Brilliant Blue G-250, which binds to protein complexes and imparts a negative charge, enabling their migration through a polyacrylamide gel based on size.[4][5] BN-PAGE is particularly well-suited for the analysis of membrane protein complexes, such as those in the mitochondrial respiratory chain.[1][6][7]

These application notes provide a detailed protocol for performing BN-PAGE using this compound, from sample preparation to data analysis, and offer insights into its applications in research and drug development.

Data Presentation: Quantitative Analysis of Protein Complexes

BN-PAGE allows for the semi-quantitative analysis of the relative abundance of protein complexes under different conditions. Densitometric analysis of the bands on a Coomassie-stained gel or through immunoblotting can provide information on changes in complex levels. For more precise quantification and identification of complex components, BN-PAGE is often coupled with mass spectrometry.[8]

Table 1: Example Data from BN-PAGE/Mass Spectrometry Analysis of a Purified Protein Complex

| Gel Slice (kDa) | Identified Subunit | iBAQ (intensity Based Absolute Quantification) Value | Relative Stoichiometry (Normalized to Bait) |

| 480 | Bait Protein (Subunit A) | 1.5 x 10^8 | 1.0 |

| 480 | Interacting Protein (Subunit B) | 1.4 x 10^8 | 0.93 |

| 480 | Interacting Protein (Subunit C) | 7.2 x 10^7 | 0.48 |

| 250 | Bait Protein (Subunit A) | 5.0 x 10^7 | 1.0 |

| 250 | Interacting Protein (Subunit D) | 4.8 x 10^7 | 0.96 |

Note: This table is a representative example. Actual data will vary depending on the experiment. The iBAQ values can be used to estimate the relative abundance of protein subunits within a complex.[8]

Experimental Protocols

I. Sample Preparation

The critical first step in BN-PAGE is the gentle solubilization of protein complexes from cells or tissues using mild, non-ionic detergents. The choice and concentration of detergent must be optimized for each specific protein complex to ensure its integrity.[1][6]

Materials:

-

Lysis Buffer: 50 mM Bis-Tris-HCl pH 7.0, 750 mM ε-aminocaproic acid, 0.5 mM EDTA-Na₂

-

Detergent Stock: 10% (w/v) n-dodecyl-β-D-maltoside (DDM) or 5% (w/v) Digitonin in water

-

Loading Buffer: 750 mM ε-aminocaproic acid, 5% (w/v) Coomassie this compound-250

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Lysis Buffer.

-

Add the chosen detergent to the optimal final concentration (e.g., 1-2% for DDM).

-

Incubate on ice for 30-60 minutes with gentle agitation.

-

Centrifuge at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to pellet insoluble material.[9]

-

Carefully transfer the supernatant containing the solubilized protein complexes to a new tube.

-

Add the Coomassie G-250 Loading Buffer to the supernatant.[1]

II. Gel Casting (Gradient Gel)

Gradient gels provide a broader separation range and higher resolution for protein complexes of varying sizes.[1][6]

Materials:

-

Acrylamide/Bis-acrylamide solution (e.g., 30% T, 3% C)

-

6x BN Gel Buffer: 3 M ε-aminocaproic acid, 0.3 M Bis-Tris-HCl pH 7.0

-

Glycerol

-

10% (w/v) Ammonium persulfate (APS)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

Table 2: Recipe for a 4-13% Blue Native Gradient Gel

| Component | 4% Acrylamide Solution | 13% Acrylamide Solution |

| 6x BN Gel Buffer | 1.7 mL | 1.7 mL |

| Acrylamide/Bis-acrylamide | 1.3 mL | 4.3 mL |

| Glycerol | 0 mL | 2.4 mL |

| Water | 7.0 mL | 1.6 mL |

| 10% APS | 100 µL | 50 µL |

| TEMED | 10 µL | 5 µL |

Procedure:

-

Assemble the gel casting apparatus.

-

Prepare the light (4%) and heavy (13%) acrylamide solutions, leaving out APS and TEMED until just before casting.

-

Use a gradient mixer and a peristaltic pump to pour the gradient gel.

-

Overlay the gel with water-saturated isobutanol to ensure a flat surface.

-

After polymerization, pour a 4% stacking gel on top of the separating gel.

III. Electrophoresis

Materials:

-

Anode Buffer: 50 mM Bis-Tris-HCl, pH 7.0

-

Cathode Buffer (Blue): 50 mM Tricine, 15 mM Bis-Tris-HCl, pH 7.0, 0.02% Coomassie this compound-250

-

Cathode Buffer (Colorless): 50 mM Tricine, 15 mM Bis-Tris-HCl, pH 7.0

Procedure:

-

Set up the electrophoresis tank and fill the lower (anode) chamber with Anode Buffer.

-

Fill the upper (cathode) chamber with the Blue Cathode Buffer.

-

Load the prepared samples into the wells.

-

Run the gel at a constant voltage (e.g., 100-150 V) at 4°C.[10]

-

Once the dye front has migrated approximately one-third of the way through the gel, replace the Blue Cathode Buffer with the Colorless Cathode Buffer.[1] This reduces the amount of free Coomassie in the gel, which can interfere with downstream applications.[11]

-

Continue electrophoresis until the dye front reaches the bottom of the gel.

IV. Visualization and Downstream Analysis

Coomassie Staining: The protein complexes are already blue due to the bound Coomassie G-250 from the cathode buffer. For enhanced visualization, the gel can be further stained with a standard Coomassie Brilliant Blue R-250 staining solution and subsequently destained.

Western Blotting:

-

Transfer the proteins from the BN-PAGE gel to a PVDF membrane. The transfer buffer may contain a low concentration of SDS (up to 0.05%) to facilitate the transfer of hydrophobic proteins.[11]

-

After transfer, wash the membrane with methanol to remove excess Coomassie dye.[11]

-